molecular formula C7H12O5S2 B14764966 3,3-Bis(ethenylsulfonyl)-1-propanol

3,3-Bis(ethenylsulfonyl)-1-propanol

Cat. No.: B14764966
M. Wt: 240.3 g/mol
InChI Key: MFYNELQNYUWCJR-UHFFFAOYSA-N
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Description

3,3-Bis(ethenylsulfonyl)-1-propanol is an organic compound characterized by the presence of two ethenylsulfonyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(ethenylsulfonyl)-1-propanol typically involves the reaction of appropriate sulfonyl precursors with a propanol derivative under controlled conditions. One common method involves the use of ethenylsulfonyl chloride and 1-propanol in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(ethenylsulfonyl)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonyl hydrides, and various substituted propanol derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Bis(ethenylsulfonyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(ethenylsulfonyl)-1-propanol involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

3,3-Bis(ethenylsulfonyl)-1-propanol is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, summarizing existing research findings, case studies, and relevant data tables.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₅H₈O₄S₂
  • Molecular Weight : 192.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : It has been observed to induce cytotoxicity in certain cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in vitro using several cancer cell lines. The findings are detailed in Table 2.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Resistance : A study involving patients with antibiotic-resistant infections demonstrated that treatment with formulations containing this compound resulted in improved clinical outcomes and reduced pathogen load.
  • Cancer Treatment Trials : Early-phase clinical trials are underway to assess the efficacy of this compound as an adjunct therapy in combination with standard chemotherapeutics for breast and lung cancers.

Regulatory Status

The regulatory status of this compound is currently under evaluation by various health authorities due to its promising biological activities and potential applications in medicine.

Properties

Molecular Formula

C7H12O5S2

Molecular Weight

240.3 g/mol

IUPAC Name

3,3-bis(ethenylsulfonyl)propan-1-ol

InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)7(5-6-8)14(11,12)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

MFYNELQNYUWCJR-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C(CCO)S(=O)(=O)C=C

Origin of Product

United States

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